![molecular formula C20H20ClNO2 B2848455 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] CAS No. 209059-33-6](/img/structure/B2848455.png)
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” belongs to the class of spiropyrans . Spiropyrans are photochromic substances that can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation .
Synthesis Analysis
The synthesis of spiropyran derivatives involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . In the case of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, it was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate .Molecular Structure Analysis
The molecular structure of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” was confirmed by 1H, 13C NMR, and IR spectroscopy, as well as LC/MS and elemental analysis .Chemical Reactions Analysis
Spiropyrans demonstrate a selective response toward certain analytes. For instance, a similar compound, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), has been used for sensing sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione .Physical And Chemical Properties Analysis
The physical and chemical properties of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” include photochromic activity and fluorescent properties . Its merocyanine form has shown enhanced lifetime value in comparison with similar compounds .Scientific Research Applications
Photochromic Properties
The compound exhibits intriguing photochromic behavior. It exists in two forms: the closed-ring spiropyran (SP) form and the open-ring merocyanine (MC) form. Upon UV irradiation, the SP form converts into the MC form. Researchers have synthesized various derivatives containing nitro and formyl groups, which display distinct photochromic properties . These properties make them promising candidates for applications such as:
Fluorescent Properties
The presence of reactive substituents and its photochromic activity contribute to its fluorescence. This makes it valuable for:
Anti-HIV-1 Activity
Indole derivatives, including similar compounds, have been studied for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were investigated as anti-HIV-1 agents . While specific data on our compound’s anti-HIV-1 activity is not available, its structural features warrant further exploration in antiviral research.
Synthetic Chemistry
The compound’s synthesis involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. Researchers characterize these derivatives using FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques . Understanding its synthetic pathways can inspire novel chemical strategies.
Peptide Reactivity
Similar spiropyran derivatives have been investigated for their reactivity with sulfur-containing peptides. Our compound’s chlorine-substituted quinoline fragment may exhibit interesting interactions with biomolecules .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the growth and proliferation of cancer cells .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as light, temperature, ph, and the presence of metal ions can influence the isomerization of spiropyran compounds , which could potentially impact the action of this compound.
Future Directions
Spiropyrans, including “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, are of great interest as building blocks for the creation of various smart systems with controllable properties for materials science and biomedicine . They are promising candidates for use as switching molecules in photopharmacology, drug delivery, etc .
properties
IUPAC Name |
5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGQCKPEFCWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

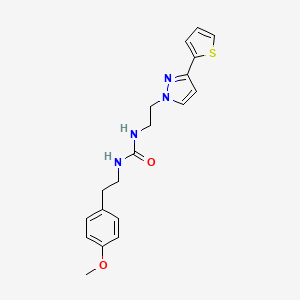
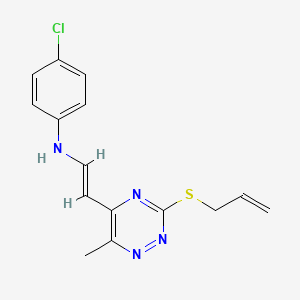
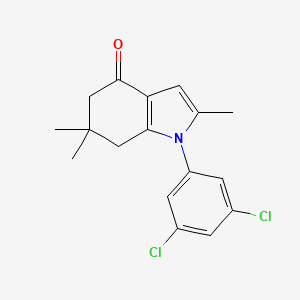
![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
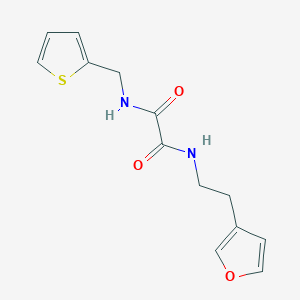
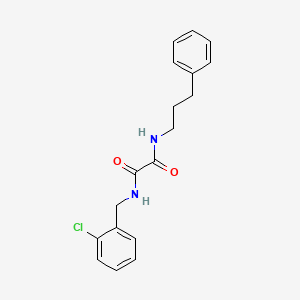
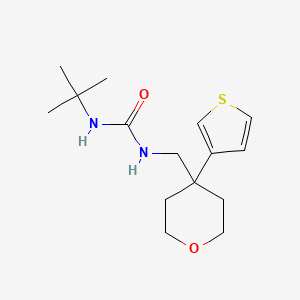
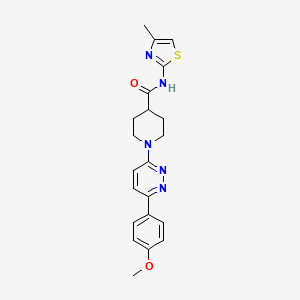
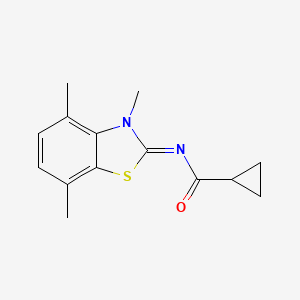
![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)
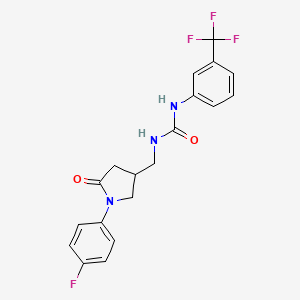

![5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2848394.png)
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)